

Technical Guide: Aniline-piperazine-C3-NH-Boc

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Compound of Interest

Compound Name: Aniline-piperazine-C3-NH-Boc

Cat. No.: B15620602 Get Quote

Compound Identifier: Aniline-piperazine-C3-NH-Boc Synonyms: Compound Int-3 CAS

Number: 643087-19-8 Role: PROTAC (Proteolysis Targeting Chimera) Linker

Introduction

Aniline-piperazine-C3-NH-Boc is a bifunctional linker used in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins. This compound serves as a crucial component for conjugating a target protein ligand with an E3 ligase ligand.[1] It has been utilized in the synthesis of degraders for targets such as the Wee1 kinase and other kinases including RET, ABL1, ALK, AXL, and EGFR.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application in drug discovery workflows.

Solubility Profile

While extensive quantitative solubility data for **Aniline-piperazine-C3-NH-Boc** is not widely published, its solubility profile can be estimated based on its structure and data from closely related compounds.[3] The presence of the Boc protecting group and aromatic aniline ring significantly reduces its aqueous solubility.[3] The compound exhibits good solubility in common organic solvents used in synthesis and is sparingly soluble in alcohols.[3] For biological and in vivo studies, specific formulations are required to achieve necessary working concentrations.[1][3]

Table 1: Estimated Solubility of Aniline-piperazine-C3-NH-Boc



Solvent / Formulation System	Estimated Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	High solubility is expected.
N,N-Dimethylformamide (DMF)	Soluble	Expected to be readily soluble. [3]
Dichloromethane (DCM)	Soluble	Expected to be readily soluble. [3]
Methanol	Sparingly soluble	Lower solubility compared to DMSO or DMF.[3]
Water	Insoluble	The molecule's structure limits aqueous solubility.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	A common formulation for in vivo studies.[3]
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	An alternative formulation for in vivo administration.[3]

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation.[3] |

Stability Characteristics

The stability of **Aniline-piperazine-C3-NH-Boc** is primarily dictated by the chemical lability of the tert-butoxycarbonyl (Boc) protecting group.[3]

- Acidic Conditions (pH < 4): The compound is unstable due to the ready cleavage of the Boc group, which exposes the free amine.[3]
- Neutral Conditions (pH 6-8): The compound is expected to be stable for extended periods.[3]
- Basic Conditions (pH > 9): The Boc group is generally stable under basic and nucleophilic conditions.[3]



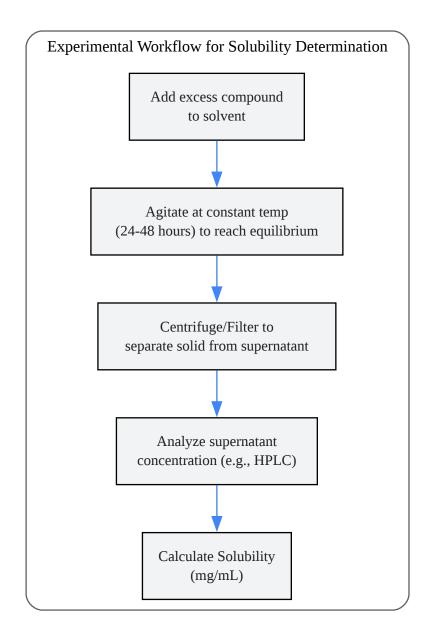
 Storage: For long-term storage, especially for the compound in solution, temperatures of -20°C to -80°C are recommended to minimize degradation.[3]

Experimental Protocols Protocol for Solubility Determination

A standard laboratory method to experimentally determine the solubility of **Aniline-piperazine-C3-NH-Boc** involves the shake-flask method.[3]

- Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the mixture using a shaker or rotator at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[3]
- Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution (supernatant).
- Analysis: Carefully extract a precise volume of the clear supernatant and dilute it with an
 appropriate solvent. Analyze the concentration of the compound in the diluted sample using
 a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or
 UV-Vis Spectroscopy.
- Calculation: Based on the measured concentration and the dilution factor, calculate the
 original concentration in the saturated solution to determine the solubility in units such as
 mg/mL.[3]





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Caption: Workflow for determining the solubility of a compound.

Protocol for In Vivo Formulation

For in vivo studies, the compound's low aqueous solubility necessitates co-solvent or suspension formulations.[1]

Example Formulation (PEG300/Tween 80):



- Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).[1]
- To prepare the final working solution (e.g., 2.5 mg/mL), take the required volume of the DMSO stock solution.
- Add PEG300 and mix until the solution is clear.[1]
- Add Tween 80 and mix again until clear.[1]
- Finally, add ddH2O (double-distilled water) to reach the final volume and mix thoroughly.[1]

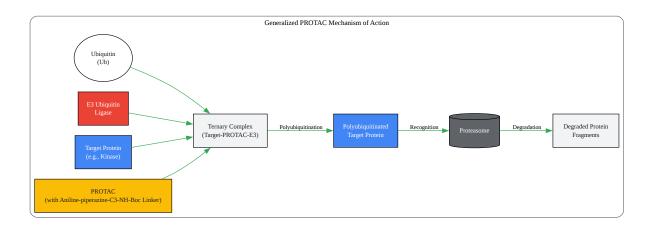
Example Oral Formulation (CMC Suspension):

- Prepare a 0.5% Carboxymethyl cellulose (CMC) sodium salt solution by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.[1]
- Add the required mass of the solid compound directly to the 0.5% CMC-Na solution.[1]
- Vortex or sonicate the mixture to create a homogenous suspension at the desired concentration (e.g., 2.5 mg/mL).[1]

Application in PROTAC Synthesis and Mechanism

Aniline-piperazine-C3-NH-Boc serves as a linker in the modular synthesis of PROTACs. The Boc-protected amine allows for controlled, sequential chemical reactions, while the aniline-piperazine moiety provides a vector for attaching to either the target protein ligand or the E3 ligase ligand. The resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.





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Caption: Conceptual diagram of the PROTAC mechanism of action.

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